![molecular formula C8H16N2 B1321634 1-Azabicyclo[3.2.2]nonan-3-amine CAS No. 220766-23-4](/img/structure/B1321634.png)
1-Azabicyclo[3.2.2]nonan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[3.2.2]nonan-3-amine is a novel compound that has been studied for its potential applications in the treatment of inflammatory and central nervous system disorders . It is a derivative of 3-azabicyclo[3.2.2]nonane .
Synthesis Analysis
The synthesis of 1-Azabicyclo[3.2.2]nonan-3-amine involves several steps. One method involves the reaction of quinuclidin-3-one with diazomethane . Another approach involves the use of Schmidt or Beckmann reactions and subsequent reduction . The compounds were characterized using FT-IR spectroscopy, HRMS, and NMR spectroscopy .Molecular Structure Analysis
The molecular structure of 1-Azabicyclo[3.2.2]nonan-3-amine has been confirmed through various methods such as NMR spectroscopy . The molecular formula is C8H16N2 .Chemical Reactions Analysis
The chemical reactions involving 1-Azabicyclo[3.2.2]nonan-3-amine are complex and involve several steps. For instance, the reaction of chloroacetyl chloride in dry CH2Cl2, TEA, 0-20°C, overnight, followed by CH2Cl2, r.t., 16-168 h, and then 4-(chloromethyl)benzoyl chloride, CH2Cl2, DEA, 0-20°C, overnight, and finally CHCl3, K2CO3, r.t., overnight .Aplicaciones Científicas De Investigación
1-Azabicyclo[3.2.2]nonan-3-amine: A Comprehensive Analysis of Scientific Research Applications
Antiprotozoal Activities: Research has shown that derivatives of 1-Azabicyclo[3.2.2]nonan-3-amine exhibit significant antiprotozoal activities. These compounds have been tested for their effectiveness against diseases caused by protozoan parasites, such as malaria and trypanosomiasis .
Synthetic Chemistry: The compound plays a crucial role in synthetic chemistry, particularly in the synthesis of 2-Azabicyclo[3.3.1]nonanes. It is involved in processes like Staudinger reduction and regioselective epoxide opening, which are key steps in the synthesis of complex organic molecules .
Pharmaceutical Intermediates: Derivatives of this compound are used as intermediates in the pharmaceutical industry for the development of various drugs. The Schmidt reaction followed by catalytic reduction is one of the methods used to obtain these valuable intermediates .
Antiplasmodial and Antitrypanosomal Activity: N-(Aminoalkyl)azabicyclo[3.2.2]nonanes, which include derivatives of our compound of interest, have shown potential in treating diseases like malaria and sleeping sickness due to their antiplasmodial and antitrypanosomal properties .
Propiedades
IUPAC Name |
1-azabicyclo[3.2.2]nonan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-8-5-7-1-3-10(6-8)4-2-7/h7-8H,1-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALFYMMGEYDHHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC(C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616120 |
Source
|
Record name | 1-Azabicyclo[3.2.2]nonan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[3.2.2]nonan-3-amine | |
CAS RN |
220766-23-4 |
Source
|
Record name | 1-Azabicyclo[3.2.2]nonan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes 1-Azabicyclo[3.2.2]nonan-3-amine derivatives of interest in medicinal chemistry?
A1: These compounds have shown potential in treating inflammatory diseases and central nervous system disorders []. This is likely due to their ability to interact with specific biological targets involved in these conditions, although the exact mechanisms are still under investigation.
Q2: How does the structure of 1-Azabicyclo[3.2.2]nonan-3-amine derivatives relate to their activity?
A2: Research indicates that modifications to the core structure of 1-Azabicyclo[3.2.2]nonan-3-amine, specifically at the R1, R2, R3, R4, R5, and R6 positions, can significantly impact their biological activity []. By introducing various substituents like halogens, alkyl groups, or alkoxy groups, researchers can fine-tune the compound's properties, potentially enhancing its binding affinity to target receptors or improving its pharmacokinetic profile. This structure-activity relationship is crucial for designing more potent and selective drug candidates.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.